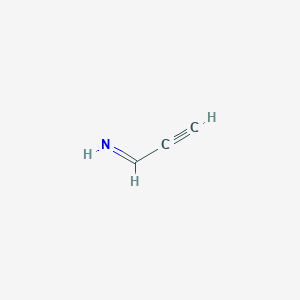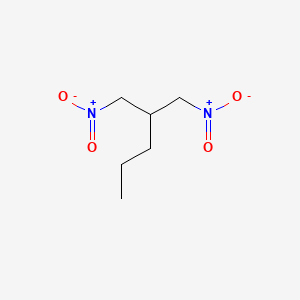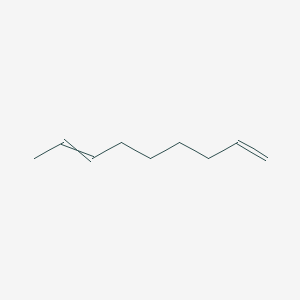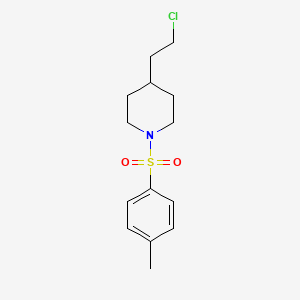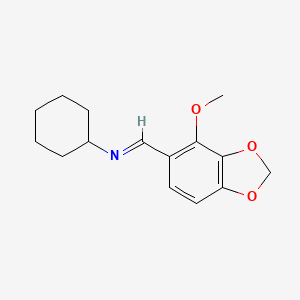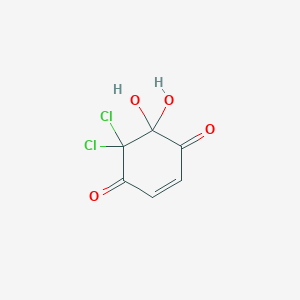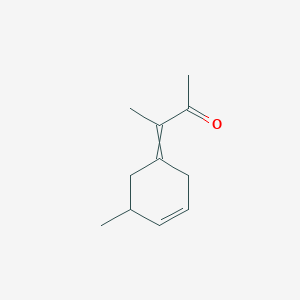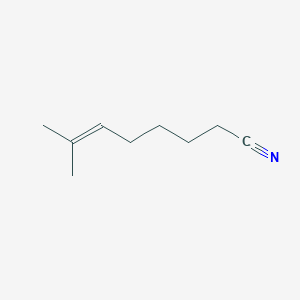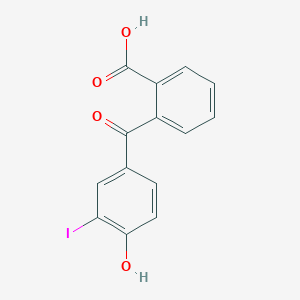
2-Hydroxy-3-nitro-N-octadecylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-nitro-N-octadecylbenzamide is an organic compound with the molecular formula C25H42N2O4 It is a derivative of benzamide, featuring a hydroxyl group at the second position, a nitro group at the third position, and an octadecyl chain attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-N-octadecylbenzamide typically involves the nitration of a benzamide derivative followed by the introduction of the octadecyl chain. One common method includes:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Alkylation: The nitrated product is then subjected to alkylation with octadecyl bromide in the presence of a base such as potassium carbonate to attach the octadecyl chain to the nitrogen atom of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-nitro-N-octadecylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Chromium trioxide in acetic acid.
Major Products
Reduction: 2-Amino-3-nitro-N-octadecylbenzamide.
Substitution: 2-Alkoxy-3-nitro-N-octadecylbenzamide or 2-Acyl-3-nitro-N-octadecylbenzamide.
Oxidation: 2-Oxo-3-nitro-N-octadecylbenzamide.
Applications De Recherche Scientifique
2-Hydroxy-3-nitro-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-nitro-N-octadecylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-nitro-N-octadecylbenzamide can be compared with other nitrobenzamide derivatives:
2-Hydroxy-3-nitrobenzamide: Lacks the octadecyl chain, resulting in different solubility and biological properties.
3-Nitro-N-octadecylbenzamide: Lacks the hydroxyl group, affecting its reactivity and interactions with biological targets.
2-Hydroxy-4-nitro-N-octadecylbenzamide: The nitro group is at a different position, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which imparts distinct physical, chemical, and biological properties.
Propriétés
Numéro CAS |
95869-21-9 |
|---|---|
Formule moléculaire |
C25H42N2O4 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2-hydroxy-3-nitro-N-octadecylbenzamide |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)22-19-18-20-23(24(22)28)27(30)31/h18-20,28H,2-17,21H2,1H3,(H,26,29) |
Clé InChI |
SEDBHGJNXVRIAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


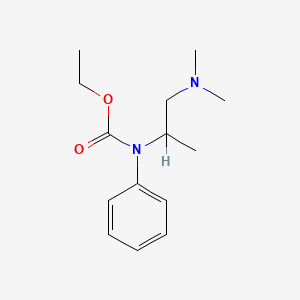
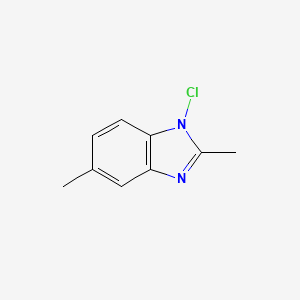

![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
